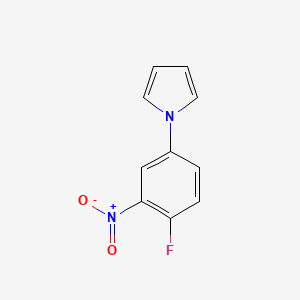

2-Nitro-4-(1-pyrrolyl)fluorobenzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C10H7FN2O2 |

|---|---|

分子量 |

206.17 g/mol |

IUPAC 名称 |

1-(4-fluoro-3-nitrophenyl)pyrrole |

InChI |

InChI=1S/C10H7FN2O2/c11-9-4-3-8(7-10(9)13(14)15)12-5-1-2-6-12/h1-7H |

InChI 键 |

NBGNRDHMSULJBR-UHFFFAOYSA-N |

规范 SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2)F)[N+](=O)[O-] |

产品来源 |

United States |

Contextualization Within Modern Organofluorine and Heterocyclic Chemistry Research

The study of 2-Nitro-4-(1-pyrrolyl)fluorobenzene is deeply rooted in two of the most dynamic fields of contemporary organic chemistry: organofluorine chemistry and heterocyclic chemistry. The incorporation of fluorine into organic molecules is known to dramatically alter their physical, chemical, and biological properties, leading to applications in pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com Organofluorine compounds are integral to the development of everything from fluoropolymers with high thermal stability to drug candidates with enhanced metabolic stability and bioavailability. numberanalytics.comworktribe.com

Simultaneously, heterocyclic compounds, which feature rings containing atoms of at least two different elements, form the structural core of a vast number of natural products, drugs, and functional materials. wikipedia.org Pyrrole (B145914), a five-membered aromatic heterocycle, is a fundamental building block in this field, notable for its presence in essential biological molecules like heme and chlorophyll. britannica.comwikipedia.org The fusion of these two domains in this compound—a fluorinated aromatic system directly bonded to a pyrrole ring—creates a substrate ripe for exploration. The electron-withdrawing nature of the fluorine and nitro groups activates the benzene (B151609) ring, making it a key intermediate for synthesizing more complex molecules through reactions like nucleophilic aromatic substitution.

Interdisciplinary Relevance of Nitro Functionalized Fluorobenzenes and N Pyrrolyl Systems

The true significance of 2-Nitro-4-(1-pyrrolyl)fluorobenzene is amplified by the interdisciplinary relevance of its constituent parts. The combination of a nitro-functionalized fluorobenzene (B45895) and an N-pyrrolyl system creates a molecule with potential applications that span multiple scientific disciplines.

Key Functional Groups and Their Relevance:

| Functional Group | Field of Relevance | Potential Applications |

| Organofluorine Moiety | Medicinal Chemistry, Materials Science | Enhances metabolic stability, bioavailability, and binding affinity of drug candidates. numberanalytics.com Used in creating advanced polymers, liquid crystals, and solar cells. researchgate.net |

| Nitroaromatic System | Synthetic Chemistry, Materials Science | Serves as a versatile synthetic intermediate for creating amines, dyes, and explosives. researchgate.net The nitro group is a powerful electron-withdrawing group that can be used to tune the electronic properties of materials. |

| N-Pyrrolyl Group | Biology, Electronics, Agrochemicals | Forms the core of many biologically active compounds and natural products. britannica.comnumberanalytics.com Pyrrole-based polymers are known for their conductive properties. Pyrrole (B145914) derivatives are used in the development of pesticides and herbicides. nih.gov |

Nitroaromatic compounds are foundational in organic synthesis and are crucial for producing a wide array of nitrogen-containing molecules. researchgate.net They are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.netontosight.ai The N-pyrrolyl system is equally important; its derivatives are explored for their roles in electronic materials and as scaffolds for bioactive compounds. numberanalytics.comnih.gov The strategic placement of these three functional groups in this compound suggests its potential as a precursor for novel pharmaceuticals, functional dyes, or organic electronic materials.

Identification of Current Research Gaps and Motivations for In Depth Investigation

Regioselective Synthesis Strategies and Pathway Optimization

The precise placement of substituents on the benzene (B151609) ring is critical for the desired chemical properties of the target compound. Regioselective synthesis ensures that the nitro and pyrrolyl groups are introduced at the correct positions relative to the fluorine atom.

Exploration of Nucleophilic Aromatic Substitution (SNAr) Routes on Activated Fluorobenzenes

Nucleophilic aromatic substitution (SNAr) is a primary method for synthesizing this compound. This approach leverages the electron-withdrawing nature of the nitro group, which activates the benzene ring towards nucleophilic attack. The fluorine atom, being a good leaving group in SNAr reactions, is displaced by a nucleophile. youtube.com

A plausible pathway starts with 1,4-difluoro-2-nitrobenzene. The fluorine atom at the 4-position is more susceptible to substitution due to the activating effect of the nitro group at the 2-position. Reaction with pyrrole in the presence of a suitable base would lead to the desired product. The choice of solvent and base is crucial to control the reaction rate and minimize side products.

Another viable starting material is 4-fluoro-1-nitrobenzene. researchgate.netresearchgate.net The reaction with pyrrolidine (B122466) under specific conditions, such as in a continuous flow reactor, has been studied for similar substitutions. researchgate.netresearchgate.net The subsequent dehydrogenation of the resulting pyrrolidine-substituted intermediate would yield the final pyrrole-containing compound. The conditions for this dehydrogenation step would need to be carefully optimized to avoid decomposition of the nitro group.

The reactivity of aryl fluorides in SNAr reactions is a key advantage. youtube.com The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com This is in contrast to other haloarenes where the leaving group ability might be lower. youtube.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the fluoride (B91410) ion to form the final product.

Table 1: Key Starting Materials for SNAr Synthesis

| Starting Material | Key Features |

| 1,4-Difluoro-2-nitrobenzene | Two fluorine atoms provide a site for substitution, activated by the nitro group. |

| 4-Fluoro-1-nitrobenzene | A single fluorine atom as a leaving group, activated by the para-nitro group. researchgate.netresearchgate.net |

Pyrrole Functionalization Approaches for Direct Installation of Fluorobenzene (B45895) Moieties

An alternative to modifying the fluorobenzene ring is the direct functionalization of the pyrrole ring. Pyrrole is an electron-rich heterocycle, making it susceptible to electrophilic substitution. nih.gov However, direct arylation of pyrrole can also be achieved through modern coupling reactions.

One strategy involves the C-H functionalization of pyrrole. nih.gov This approach avoids the need for pre-functionalized pyrrole derivatives. Metal-catalyzed reactions can facilitate the direct coupling of pyrrole with an appropriate fluorobenzene derivative. nih.gov For instance, a palladium-catalyzed C-H arylation could be employed, where a suitable fluoronitrobenzene species acts as the coupling partner.

Another approach is the conjugate addition of pyrrole to a Michael acceptor. nih.gov For example, the reaction of pyrrole with a β-fluoro-β-nitrostyrene derivative could potentially lead to a precursor that, after subsequent transformations, yields the target molecule. nih.gov This method highlights the versatility of pyrrole as a nucleophile in carbon-carbon bond-forming reactions. nih.gov

The functionalization of pyrrole can also be influenced by the presence of substituents on the pyrrole ring itself. google.com For instance, the synthesis of 4-substituted pyrrole-2-carbaldehyde compounds has been achieved through alkylation reactions, demonstrating the possibility of modifying the pyrrole ring at specific positions. google.com

Multicomponent Reactions and Cascade Sequences

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single step. bohrium.combohrium.comrsc.org For the synthesis of this compound, an MCR could potentially combine a fluorinated building block, a nitrogen source, and other components to construct the pyrrole ring directly onto the fluorobenzene scaffold.

A hypothetical MCR could involve the reaction of a fluoronitroaniline derivative, a 1,4-dicarbonyl compound, and a catalyst to form the pyrrole ring in a Paal-Knorr type synthesis. The challenge in designing such a reaction lies in finding mutually compatible reaction conditions for all components.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, can also be envisioned. For instance, a starting material could be designed to undergo an initial cyclization to form the pyrrole ring, followed by an aromatization step that is driven by the formation of the stable aromatic system. Such sequences can lead to a significant increase in molecular complexity in a single operation. nih.gov

Catalytic Approaches and Mechanistic Aspects in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be difficult or impossible. Both metal-based and organocatalytic methods are relevant to the synthesis of this compound and its analogs.

Metal-Catalyzed Coupling Reactions for Ring Construction or Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen and carbon-carbon bonds. The synthesis of N-aryl pyrroles often employs catalysts based on palladium or copper.

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction that could be applied to couple pyrrole with a suitable halo-nitro-fluorobenzene. This reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high yields and functional group tolerance.

Copper-catalyzed Ullmann condensation is another classic method for N-arylation. While it often requires higher reaction temperatures than palladium-catalyzed methods, it can be a cost-effective alternative.

Recent advancements have also seen the use of other metals. For instance, a molybdenum-catalyzed synthesis of N-(hetero)aryl pyrroles from nitroarenes has been reported, using glycols as reductants. researchgate.net This method is notable for its use of a non-noble metal and its tolerance of air and water. researchgate.net Similarly, heterogeneous cobalt catalysts have been developed for the cascade synthesis of pyrroles from nitroarenes. nih.govresearchgate.net

Table 2: Comparison of Catalytic Systems

| Catalyst System | Key Features |

| Palladium-based | High efficiency, mild reaction conditions, broad functional group tolerance. |

| Copper-based | Cost-effective, suitable for large-scale synthesis, often requires higher temperatures. |

| Molybdenum-based | Utilizes a non-noble metal, tolerant of air and water. researchgate.net |

| Cobalt-based | Heterogeneous catalyst, enables cascade reactions from nitroarenes. nih.govresearchgate.net |

Organocatalysis in Stereoselective Synthesis of Analogs

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. While the synthesis of this compound itself does not involve stereocenters, the principles of organocatalysis are highly relevant for the synthesis of chiral analogs.

For instance, if the pyrrole ring or the benzene ring were to be further functionalized with substituents that introduce chirality, organocatalysis could be employed to control the stereochemical outcome. A notable example is the organocatalytic conjugate addition of fluorinated monothiomalonates to nitroolefins, which provides α-fluoro-γ-nitro thioesters with high stereoselectivity. nih.gov This demonstrates the potential of organocatalysis to control the formation of stereocenters in molecules containing both fluorine and nitro groups. nih.gov

The development of organocatalytic methods for the enantioselective functionalization of pyrroles is an active area of research. Such methods could be adapted to create chiral derivatives of this compound, which may have interesting applications in medicinal chemistry or materials science.

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and creating more sustainable chemical processes. These principles address challenges such as the use of hazardous solvents, generation of waste, and energy consumption.

Key green chemistry strategies applicable to the synthesis of this compound include:

Solvent-Free and Alternative Solvents: A significant advancement in green chemistry is the move towards solvent-free reactions or the use of environmentally benign solvents. For instance, catalyst-free conjugate additions of pyrroles to related nitro compounds have been successfully conducted under solvent-free conditions, often resulting in quantitative yields. nih.gov When solvents are necessary, green alternatives such as water, glycerol, or polyethylene (B3416737) glycol (PEG) are preferred over traditional volatile organic compounds (VOCs). researchgate.net The Paal-Knorr synthesis, a common method for creating pyrrole rings, can be adapted to use greener solvents. semanticscholar.org

Catalyst Innovation: The development of efficient and recyclable catalysts is a cornerstone of green synthesis. For related transformations, metal-free and environmentally friendly photo-induced strategies have been developed. researchgate.net These methods often utilize visible light and an organic dye as a catalyst, offering a milder and more sustainable alternative to heavy metal catalysts. researchgate.net

Energy Efficiency: Performing reactions at ambient temperature and pressure significantly reduces energy consumption. The development of synthetic protocols that proceed efficiently without the need for high heat or pressure, such as certain catalyst-free additions or photo-induced reactions, contributes to a greener process. nih.govresearchgate.netmdpi.com

The following table summarizes the comparison between traditional and green approaches for pyrrole synthesis, which can be extrapolated for this compound.

| Feature | Traditional Synthetic Approach | Green Synthetic Approach |

| Solvents | Volatile Organic Compounds (e.g., Dichloromethane, Toluene) | Water, Glycerol, PEG, or Solvent-Free Conditions nih.govresearchgate.net |

| Catalysts | Heavy metals, strong acids/bases | Recyclable catalysts, biocatalysts, metal-free photo-catalysts researchgate.netmdpi.com |

| Energy | High temperature and pressure | Ambient temperature and pressure, microwave or ultrasonic irradiation mdpi.com |

| Process | Multi-step with intermediate isolation | One-pot synthesis, continuous flow processes google.comresearchgate.net |

| Waste | Significant generation of hazardous waste | Reduced waste through high atom economy and recyclable materials google.com |

Scale-Up Considerations and Process Chemistry Development

Transitioning the synthesis of this compound from a laboratory setting to industrial production requires careful consideration of process chemistry and engineering to ensure safety, efficiency, and cost-effectiveness.

Key Scale-Up and Process Development Aspects:

Process Intensification with Microreactors: A modern approach to scale-up involves using continuous flow chemistry in microreactors or millidevices. This technology offers superior heat and mass transfer, precise control over reaction parameters (temperature, residence time, molar ratios), and enhanced safety, particularly for handling potentially energetic nitro compounds. The continuous synthesis of a structurally related intermediate, 4-(2-fluoro-4-nitrophenyl)morpholine, demonstrated that optimizing conditions in a microreactor could achieve high conversion rates (≈99%) and production rates of several grams per hour. researchgate.net This approach avoids the challenges associated with large batch reactors.

Reaction Condition Optimization: The nitration step and the nucleophilic aromatic substitution to introduce the pyrrole ring are critical stages in the synthesis. The regioselectivity of nitration can be a challenge, sometimes leading to mixtures of isomers and impacting yield. nih.gov In a scaled-up process, precise control of temperature, concentration, and addition rates is vital. For Friedel-Crafts type reactions, which can be involved in related syntheses, using the aromatic reactant (e.g., fluorobenzene) as both a solvent and reagent can be an effective strategy to manage concentrations. google.com

Avoiding Hazardous Reagents and Conditions: Industrial-scale synthesis prioritizes the avoidance of high-pressure equipment and hazardous reagents. For example, in reductive cyclization reactions used to form pyrrole rings, formic acid surrogates can be employed in place of high-pressure carbon monoxide gas, simplifying the required apparatus and improving safety. researchgate.net

Purification and Isolation: Developing a robust and scalable purification method is essential. Crystallization is often the preferred method for final product isolation on a large scale as it is generally more cost-effective and environmentally friendly than chromatographic purification. The process for a related compound involved quenching the reaction, extracting the product into a water-immiscible solvent, and then inducing crystallization by cooling to yield the final product. google.com

The table below outlines key parameters considered during the scale-up from a batch process to a continuous microreactor process for a similar chemical transformation. researchgate.net

| Parameter | Laboratory Batch Process | Continuous Microreactor Process |

| Reaction Volume | Liters | Microliters to Milliliters |

| Heat Transfer | Poor, potential for hot spots | Excellent, high surface-area-to-volume ratio |

| Control | Limited control over mixing and temperature gradients | Precise control over residence time, temperature, and stoichiometry researchgate.net |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small hold-up volume researchgate.net |

| Scalability | Building larger, more complex reactors | Numbering-up (running multiple reactors in parallel) |

| Typical Yield | Variable, may be lower due to side reactions | Often higher and more consistent due to precise control researchgate.net |

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) at the Fluorobenzene Core

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound, owing to the presence of a good leaving group (fluorine) and a strongly activating nitro group on the aromatic ring. wikipedia.org The SNAr mechanism proceeds via a two-step addition-elimination process. In the first step, a nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), temporarily disrupting the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgacsgcipr.org The aromaticity is restored in the second step upon the expulsion of the leaving group. wikipedia.org

The reactivity and regioselectivity of SNAr reactions on the this compound scaffold are profoundly influenced by the electronic properties of the nitro and pyrrolyl substituents.

Nitro Group (-NO₂): The nitro group, positioned ortho to the fluorine atom, is a powerful electron-withdrawing group and acts as a strong activator for nucleophilic aromatic substitution. wikipedia.org Its presence is crucial for the reaction to proceed efficiently. It activates the ring towards nucleophilic attack by inductively withdrawing electron density, making the carbon atom attached to the fluorine more electrophilic. numberanalytics.com Furthermore, and more importantly, it stabilizes the negatively charged Meisenheimer intermediate through resonance, delocalizing the charge onto its oxygen atoms. wikipedia.org This stabilization of the intermediate lowers the activation energy of the rate-determining step, thereby accelerating the reaction. researchgate.net

Pyrrolyl Group (-C₄H₄N): The 1-pyrrolyl group, connected via its nitrogen atom, is located para to the fluorine leaving group. The effect of this group is more complex. The nitrogen atom's lone pair is part of the pyrrole's own aromatic sextet. libretexts.org However, it can also participate in resonance with the attached benzene ring, acting as an electron-donating group (+M effect). This effect increases electron density at the ortho and para positions of the benzene ring. Since the pyrrolyl group is para to the reaction site, this resonance donation would tend to deactivate the ring towards nucleophilic attack. smolecule.com Conversely, the electronegative nitrogen atom also exerts an electron-withdrawing inductive effect (-I effect). In the context of SNAr, the strong activating and stabilizing effect of the ortho-nitro group is generally dominant, ensuring the reaction proceeds at the fluorine-bearing carbon despite any moderating influence from the para-pyrrolyl substituent. wikipedia.orgsmolecule.com

Regioselectivity: The substitution occurs exclusively at the C1 position (the carbon bearing the fluorine atom). This is because the combined influence of the ortho-nitro and para-pyrrolyl groups directs the nucleophilic attack to this position. The ortho-nitro group provides the most effective resonance stabilization for the Meisenheimer complex when the attack is at C1. wikipedia.org

The kinetics of the SNAr reaction are critical to understanding its mechanism. For most SNAr reactions, including those on activated nitroarenes, the first step—the nucleophilic attack and formation of the Meisenheimer complex—is the rate-determining step (RDS). wikipedia.orgresearchgate.net

The leaving group ability in SNAr reactions follows an inverted order compared to SN2 reactions: F > Cl ≈ Br > I. wikipedia.orgnih.gov This is because the RDS is the attack on the ring, not the cleavage of the carbon-halogen bond. wikipedia.org The highly electronegative fluorine atom polarizes the C-F bond, making the ipso-carbon more electron-deficient and thus more susceptible to nucleophilic attack. Cleavage of the C-F bond occurs in a subsequent, faster step. wikipedia.org

While specific kinetic and thermodynamic data for this compound are not widely published, data from analogous, well-studied compounds can provide valuable context for its reactivity. For instance, the reactions of 2,4-dinitrofluorobenzene are well-documented and serve as a benchmark for highly activated SNAr substrates.

Table 1: Comparative Kinetic Data for SNAr Reactions of Related Nitroarenes with Aniline (B41778) in Ethanol This table presents data for analogous compounds to illustrate typical reaction rates and activation parameters. Data for the specific title compound is not available.

| Substrate | Relative Rate Constant | Activation Energy (Ea) (kJ/mol) | Notes |

|---|---|---|---|

| 2,4-Dinitrofluorobenzene | High | ~50-60 | Fluorine is an excellent leaving group in activated systems. |

| 2,4-Dinitrochlorobenzene | Moderate | ~60-70 | Chlorine is a good leaving group, but slower to be displaced than fluorine. researchgate.net |

| 2,4-Dinitrobromobenzene | Moderate | ~65-75 | Similar reactivity to the chloro-analogue. researchgate.net |

Electrophilic Aromatic Substitution Reactivity of the Pyrrolyl Moiety

The pyrrole ring is an electron-rich aromatic system and is highly activated towards electrophilic aromatic substitution (EAS), reacting much more readily than benzene. libretexts.orgonlineorganicchemistrytutor.com The delocalization of the nitrogen's lone pair electrons into the ring increases the electron density on the carbon atoms, making them highly nucleophilic. libretexts.orgpearson.com

In unsubstituted pyrrole, electrophilic attack occurs preferentially at the 2-position (α-carbon). onlineorganicchemistrytutor.comquora.com This regioselectivity is due to the greater resonance stabilization of the cationic intermediate (arenium ion) formed upon attack at C2, which can be delocalized over three atoms, compared to only two atoms for attack at C3 (β-carbon). libretexts.orgonlineorganicchemistrytutor.com

However, in This compound , the pyrrole ring is N-substituted with a strongly electron-withdrawing 2-nitro-4-fluorophenyl group. This substituent significantly deactivates the pyrrole ring towards electrophilic attack by pulling electron density away from it. Consequently, electrophilic substitution on the pyrrolyl moiety of this compound would be substantially more difficult than for simple pyrroles and would likely require harsh reaction conditions. libretexts.org This deactivation could also influence the regioselectivity of any potential substitution.

Transformation Chemistry of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction.

The nitro group of this compound can be readily reduced to an amino group (-NH₂), yielding 2-fluoro-4-(1-pyrrolyl)aniline . This transformation is a common and synthetically useful reaction for aromatic nitro compounds. google.comwikipedia.org The reduction proceeds through several intermediates, including nitroso and hydroxylamino species. Under specific conditions, the 2-fluoro-4-(1-pyrrolyl)hydroxylamino-benzene could potentially be isolated, but the fully reduced amine is the typical product.

Various reagents and conditions can be employed to achieve this reduction, as summarized in the table below.

Table 2: Common Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents | Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ or Raney Ni | Amino derivative | A clean and efficient method, often performed under pressure. wikipedia.org |

| Metal-Acid Reduction | Fe, Sn, or Zn in aq. HCl or CH₃COOH | Amino derivative | A classic and robust method; Fe/HCl is widely used. google.com |

| Transfer Hydrogenation | Hydrazine, Ammonium formate | Amino derivative | Avoids the need for high-pressure hydrogen gas. smolecule.com |

The resulting product, 2-fluoro-4-(1-pyrrolyl)aniline, is a valuable synthetic intermediate, containing a nucleophilic amino group that can be used for further functionalization, such as diazotization or acylation.

The strong electron-withdrawing nature of the nitro group allows it to play a significant role in electron transfer processes. It can accept an electron to form a radical anion, which is stabilized by resonance delocalization across the nitro group and the aromatic ring. nih.gov

In some cases, a nucleophilic aromatic substitution reaction can be initiated by a single-electron transfer (SET) from the nucleophile to the nitroaromatic substrate. nih.gov This forms a nitroaromatic radical anion and a nucleophile radical. While the main pathway for the title compound is expected to be the polar SNAr mechanism, the potential for competing SET mechanisms exists, particularly with certain nucleophiles or under photochemical conditions. The formation of the radical anion intermediate can sometimes lead to side reactions or alternative products. nih.gov For instance, in related halonitrobenzene systems, SET pathways have been proposed to explain the formation of unexpected byproducts. nih.gov

Cyclization Reactions and Intramolecular Processes

A key reactive pathway for this compound involves the transformation of the nitro group, which can subsequently lead to intramolecular cyclization. A common and well-established method for initiating such reactions is the reduction of the nitro group to an amine.

Reductive Cyclization:

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis and can be achieved using various reagents. youtube.com For this compound, reduction of the nitro group would yield 2-amino-4-(1-pyrrolyl)fluorobenzene. This intermediate is primed for intramolecular cyclization.

The most common methods for reducing nitroarenes to anilines include catalytic hydrogenation (e.g., H2 over a palladium, platinum, or nickel catalyst) and the use of metals in acidic media (e.g., iron, tin, or zinc in the presence of hydrochloric acid). youtube.com

Once the amino group is formed in situ, it can act as a nucleophile. While direct nucleophilic attack on the pyrrole ring is a possibility, a more plausible intramolecular reaction would involve the displacement of the fluorine atom. However, given the positions of the amino and pyrrolyl groups, a more complex cyclization, potentially involving the pyrrole ring and the newly formed aniline, could lead to the formation of fused heterocyclic systems.

A highly relevant transformation is the synthesis of quinazolines through the reductive cyclization of 2-nitrobenzimidates. organic-chemistry.org This suggests that if the pyrrole nitrogen in a derivative of this compound were part of a suitable functional group, it could readily participate in a cyclization cascade following the reduction of the nitro group. For instance, a tandem condensation-reductive cyclization approach has been effectively used to synthesize N4-substituted 2,4-diaminoquinazolines from methyl N-cyano-2-nitrobenzimidates. organic-chemistry.org This process demonstrates the utility of the in situ-formed amine from a nitro group reduction to trigger cyclization.

The following table summarizes typical conditions for reductive cyclization reactions that could be analogous to the transformation of this compound.

| Reagent System | Substrate Type | Product Type | Reference |

| Iron / HCl | Methyl N-cyano-2-nitrobenzimidates | N4-substituted 2,4-diaminoquinazolines | organic-chemistry.org |

| H2 / Pd-C | Aromatic nitro compounds | Anilines | youtube.com |

| Sn / HCl | Aromatic nitro compounds | Anilines | youtube.com |

| Zn / HCl | Aromatic nitro compounds | Anilines | youtube.com |

It is important to note that the specific conditions for the reductive cyclization of this compound would need to be empirically determined.

Radical Reactions and Photochemical Transformations

The presence of a nitroaromatic system in this compound suggests a rich potential for radical and photochemical reactions.

Radical Reactions:

Free radical reactions often involve three key steps: initiation, propagation, and termination. youtube.comyoutube.com For this compound, radical reactions could be initiated by heat or light, potentially leading to halogenation or other substitutions. Radical halogenation of alkanes is a classic example of such a process. youtube.comyoutube.com In the context of an aromatic system, radical reactions can be more complex.

The fluorine atom on the benzene ring could potentially be substituted via a radical mechanism, although this is generally less common than nucleophilic aromatic substitution for this type of substrate. The nitro group can also participate in radical reactions.

Photochemical Transformations:

Aromatic nitro compounds are known to undergo a variety of photochemical reactions, including photosubstitution, photoredox reactions, and photo-induced rearrangements. researchgate.net The photochemistry of nitro-polycyclic aromatic hydrocarbons, for instance, is influenced by the orientation of the nitro group relative to the aromatic ring. researchgate.net

A highly pertinent example is the photorearrangement of 2-nitropyrrole. Upon irradiation, 2-nitropyrrole is converted to 3-hydroxyiminopyrrol-2(3H)-one. rsc.org This transformation is analogous to the photorearrangement of certain conjugated nitroalkenes. It is plausible that this compound could undergo a similar intramolecular rearrangement upon exposure to UV light, potentially involving the nitro group and the pyrrole ring.

Furthermore, photochemical reactions of nitroarenes can lead to the formation of nitrosoarenes. nih.gov Continuous flow photochemistry has been utilized for the efficient synthesis of nitrosoarenes from o-nitrophenylimines. nih.gov

The following table outlines potential photochemical transformations based on related compounds.

| Substrate | Reaction Conditions | Product | Reference |

| 2-Nitropyrrole | Irradiation | 3-Hydroxyiminopyrrol-2(3H)-one | rsc.org |

| o-Nitrophenylimines | 365 nm LED, continuous flow | Nitrosoarenes | nih.gov |

The specific outcomes of the radical and photochemical reactions of this compound would depend on the reaction conditions, including the wavelength of light used, the presence of sensitizers or initiators, and the solvent.

Advanced Spectroscopic and Structural Elucidation of 2 Nitro 4 1 Pyrrolyl Fluorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis.smolecule.comnih.govnih.govchemicalbook.com

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules. For 2-Nitro-4-(1-pyrrolyl)fluorobenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) Chemical Shift and Coupling Constant Analysis.smolecule.comnih.gov

The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic and pyrrole (B145914) protons. The aromatic protons typically resonate in the downfield region, influenced by the electron-withdrawing nitro group and the fluorine atom. The pyrrole protons also exhibit characteristic chemical shifts. The coupling constants between adjacent protons (³JHH) provide valuable information about their relative positions on the rings. For instance, ortho, meta, and para couplings in the benzene (B151609) ring have distinct ranges. organicchemistrydata.org In the pyrrole ring, the coupling constants between adjacent protons are also characteristic. chemicalbook.com

The ¹³C NMR spectrum complements the proton data, with the carbon atoms attached to the nitro group and fluorine atom showing significant downfield shifts due to strong deshielding effects. smolecule.com The chemical shifts of the pyrrole carbons are also identifiable.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The ¹⁹F chemical shift provides a direct probe of the electronic environment around the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can be observed, aiding in the assignment of signals and providing further structural confirmation. nih.govsfu.ca

While ¹⁵N NMR is less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, it can provide direct information about the electronic environment of the nitrogen atoms in the nitro and pyrrole groups.

Table 1: Representative NMR Data for this compound and Related Structures

| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Assignment |

| ¹H | δ 6.8–7.2 | Aromatic protons | |

| ¹H | δ 5.9–6.3 | Pyrrole protons | |

| ¹³C | δ 148–152 | Carbon attached to NO₂ | |

| ¹³C | δ ~165 | Carbon attached to F | |

| ¹⁹F | JHF, JCF | Fluorine on benzene ring |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry.smolecule.com

Two-dimensional NMR techniques are indispensable for establishing the complete bonding framework and the through-space proximity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For this compound, COSY would show correlations between adjacent protons on the benzene ring and on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for connecting the different spin systems. For example, it would show correlations between the pyrrole protons and the carbon atoms of the benzene ring, confirming the attachment of the pyrrole group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY data can be used to determine the relative orientation of the pyrrole ring with respect to the benzene ring.

Detailed Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Molecular Symmetries.nih.govchemicalbook.com

The FT-IR spectrum of this compound is expected to show strong absorption bands corresponding to the characteristic vibrations of its functional groups. nih.govresearchgate.net The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically observed in the regions of 1560-1515 cm⁻¹ and 1360-1315 cm⁻¹, respectively. The C-F stretching vibration will also give rise to a strong absorption band. The spectrum will also feature bands from the C-H stretching and bending vibrations of the aromatic and pyrrole rings, as well as the C=C and C-N stretching vibrations of the rings. smolecule.com

Raman spectroscopy provides complementary information to FT-IR. While strong dipoles lead to intense IR bands, changes in polarizability during a vibration lead to strong Raman signals. Therefore, the symmetric vibrations of the benzene and pyrrole rings are often more prominent in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (pyrrole) | ~3400 |

| C-H Stretch (aromatic/pyrrole) | 3100-3000 |

| Asymmetric NO₂ Stretch | 1560-1515 |

| Symmetric NO₂ Stretch | 1360-1315 |

| C-F Stretch | 1250-1000 |

| C=C Stretch (aromatic/pyrrole) | 1600-1400 |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties.chemicalbook.comresearchgate.net

UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule.

The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet and possibly the visible region, arising from π-π* and n-π* electronic transitions within the conjugated system of the molecule. The presence of the nitro group, a strong chromophore, and the extended conjugation with the pyrrole ring will influence the position and intensity of these absorption bands. elsevierpure.com

Fluorescence spectroscopy can provide insights into the excited state properties of the molecule. Upon excitation at an appropriate wavelength, the molecule may emit light as it returns to the ground state. The fluorescence spectrum, along with the fluorescence quantum yield and lifetime, are important photophysical parameters. The presence of the nitro group can sometimes quench fluorescence due to efficient intersystem crossing to the triplet state. nih.gov

Single-Crystal X-Ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions.nih.gov

Analysis of Hydrogen Bonding, Halogen Bonding, and π-π Stacking Interactions.nih.gov

The crystal structure of this compound would likely be stabilized by a variety of non-covalent interactions.

Hydrogen Bonding: Although the pyrrole N-H is a potential hydrogen bond donor, its involvement in hydrogen bonding will depend on the presence of suitable acceptors in the crystal packing. Weak C-H···O hydrogen bonds involving the aromatic or pyrrole C-H groups and the oxygen atoms of the nitro group are also possible. semanticscholar.orgresearchgate.net

Halogen Bonding: The fluorine atom on the benzene ring can act as a halogen bond acceptor, interacting with electrophilic regions of neighboring molecules.

π-π Stacking: The planar aromatic and pyrrole rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are attracted to each other. These interactions play a significant role in the packing of aromatic molecules in crystals. semanticscholar.orgresearchgate.net

The analysis of these intermolecular interactions is crucial for understanding the solid-state properties of the compound and can provide insights into its behavior in different environments.

Crystal Packing and Polymorphism Studies

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD) and other public repositories, reveals a lack of published single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its crystal packing, intermolecular interactions, and potential polymorphic forms is not possible at this time.

Typically, such studies would provide insights into the three-dimensional arrangement of molecules in the solid state, governed by non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. The presence of a nitro group, a fluorine atom, and aromatic rings in this compound suggests that its crystal structure would likely be influenced by a combination of these interactions.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Z (molecules per unit cell) | Data not available |

| Calculated Density | Data not available |

| Intermolecular Interactions | Data not available |

| Polymorphic Forms | Data not available |

This table is for illustrative purposes and indicates the absence of available data.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. A search of mass spectrometry databases, such as the NIST Chemistry WebBook and other scientific literature, did not yield any specific HRMS data or detailed fragmentation studies for this compound.

The theoretical exact mass of this compound (C₁₀H₇FN₂O₂) can be calculated, which would be a key parameter in any HRMS analysis. The molecular formula is C10H7FN2O2, with a molecular weight of approximately 206.17 g/mol .

While general fragmentation behaviors of related compound classes, such as nitroaromatics and substituted pyrroles, have been studied, a specific fragmentation pathway for this compound has not been documented. Such a study would involve techniques like collision-induced dissociation (CID) to break the parent ion into smaller fragments, providing valuable information about the molecule's structure and stability. Common fragmentation patterns for related structures might include the loss of the nitro group (NO₂), carbon monoxide (CO), or cleavage of the pyrrole ring.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | Data not available |

| Theoretical m/z (M+H)⁺ | ~207.0513 |

| Measured m/z (M+H)⁺ | Data not available |

| Mass Error (ppm) | Data not available |

| Major Fragment Ions (m/z) | Data not available |

| Proposed Fragmentation Pathway | Data not available |

This table is for illustrative purposes and indicates the absence of available data. The theoretical m/z is an estimation.

Computational and Theoretical Investigations of 2 Nitro 4 1 Pyrrolyl Fluorobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties.globalresearchonline.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For 2-Nitro-4-(1-pyrrolyl)fluorobenzene, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide a comprehensive understanding of its electronic nature. globalresearchonline.netresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.comyoutube.com

For this compound, the HOMO is expected to be predominantly localized on the electron-rich pyrrole (B145914) ring, indicating that this moiety is the primary site for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro-substituted fluorobenzene (B45895) ring, specifically with significant contributions from the nitro group and the carbon atom to which it is attached. This distribution suggests that the molecule will act as a nucleophile at the pyrrole ring and as an electrophile at the nitroaromatic portion.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's kinetic stability and reactivity. A smaller energy gap generally corresponds to higher reactivity. In this compound, the presence of both a strong electron-donating group (pyrrolyl) and a strong electron-withdrawing group (nitro) is expected to significantly lower the HOMO-LUMO gap compared to unsubstituted benzene (B151609) or its individual components.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Orbital | Predicted Localization | Implied Reactivity |

| HOMO | Primarily on the pyrrole ring | Nucleophilic character, site for electrophilic attack |

| LUMO | Primarily on the nitro-substituted fluorobenzene ring | Electrophilic character, site for nucleophilic attack |

| HOMO-LUMO Gap | Relatively small | High chemical reactivity |

This table is a predictive representation based on the analysis of similar molecular structures.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule, highlighting regions of positive and negative electrostatic potential. researchgate.net For this compound, the MEP map would be expected to show a region of high negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating a high electron density and susceptibility to electrophilic attack. researchgate.net Conversely, a region of positive potential (blue) would be anticipated around the hydrogen atoms of the pyrrole ring and near the carbon atom attached to the fluorine, suggesting these are areas prone to nucleophilic interaction. walisongo.ac.idresearchgate.net

Natural Bond Orbital (NBO) analysis can further quantify the charge distribution by providing partial atomic charges. walisongo.ac.id This analysis would likely confirm the strong electron-withdrawing nature of the nitro group, resulting in a significant positive charge on the adjacent carbon atom and the nitrogen atom of the nitro group. The pyrrole ring, in contrast, would exhibit a net negative charge, consistent with its electron-donating character.

DFT calculations can also predict various spectroscopic parameters. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FTIR and FT-Raman spectroscopy to aid in the assignment of vibrational modes. globalresearchonline.net Similarly, UV-Vis absorption spectra can be simulated to predict electronic transitions, which are closely related to the HOMO-LUMO energy gap. researchgate.net

Quantum Chemical Calculations for Reaction Pathway Prediction and Transition State Analysis.libretexts.orgchemrxiv.org

Quantum chemical calculations are invaluable for elucidating reaction mechanisms by mapping out potential energy surfaces. chemrxiv.org For this compound, these calculations could be used to predict the most likely pathways for various reactions, such as nucleophilic aromatic substitution (SNAr).

In an SNAr reaction, a nucleophile attacks the aromatic ring, displacing a leaving group. For this molecule, the fluorine atom is a potential leaving group. Quantum chemical calculations could determine the activation energy for the attack of a nucleophile at the carbon atom bonded to the fluorine. The calculations would involve locating the transition state structure for this process and calculating its energy relative to the reactants. The presence of the electron-withdrawing nitro group in the ortho position is expected to significantly stabilize the Meisenheimer complex intermediate, thereby lowering the activation energy and facilitating the substitution reaction.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects.nih.gov

Molecular Dynamics (MD) simulations can provide insights into the conformational flexibility of this compound and the influence of solvent molecules on its structure and dynamics. nih.govnih.gov While the core aromatic and pyrrole rings are rigid, rotation around the C-N bond connecting them allows for different relative orientations.

MD simulations in various solvents would reveal the preferred conformations and the extent of rotational freedom. In polar solvents, solvent molecules would be expected to interact strongly with the polar nitro group, potentially influencing the conformational equilibrium. These simulations can also provide information on the accessibility of different parts of the molecule to reactants, which is crucial for understanding its reactivity in solution. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies (Non-biological applications)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish mathematical relationships between the structural features of molecules and their physical or chemical properties. For non-biological applications, QSPR models could be developed to predict properties of this compound and related compounds.

For example, a QSPR model could be built to predict the retention time in chromatography based on calculated molecular descriptors such as molecular weight, polarizability, and dipole moment. Another application could be in materials science, where QSPR models might predict properties like solubility in different organic solvents or thermal stability, based on descriptors derived from the molecular structure.

Substituent Effects on Electronic Properties and Reactivity.libretexts.orgchemrxiv.org

The electronic properties and reactivity of this compound are profoundly influenced by its substituents: the nitro group, the pyrrolyl group, and the fluorine atom.

Nitro Group: As a strong electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic substitution but strongly activates it towards nucleophilic aromatic substitution, particularly at the ortho and para positions. mdpi.comresearchgate.net Its presence is crucial for the electrophilic character of the fluorobenzene moiety. researchgate.net

Pyrrolyl Group: The pyrrole ring is a π-electron-rich heteroaromatic system and acts as a strong electron-donating group. rsc.org This enhances the electron density of the benzene ring, although this effect is counteracted by the nitro group. The primary role of the pyrrolyl group is to provide a nucleophilic center within the molecule.

Fluorine Atom: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect. However, it can also donate electron density through resonance. In the context of nucleophilic aromatic substitution, fluoride (B91410) is an excellent leaving group, a property that is enhanced by the presence of the ortho-nitro group.

The interplay of these substituent effects creates a molecule with distinct reactive sites. Quantum chemical calculations can systematically probe these effects by comparing the properties of this compound with those of related molecules where one or more substituents are altered or removed. rsc.org

Table 2: Summary of Substituent Effects on the Benzene Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |

| -NO₂ | Strong electron-withdrawing | Strong electron-withdrawing | Deactivating for electrophilic attack, Activating for nucleophilic attack |

| -C₄H₄N (Pyrrolyl) | Weak electron-withdrawing | Strong electron-donating | Activating for electrophilic attack |

| -F | Strong electron-withdrawing | Weak electron-donating | Deactivating for electrophilic attack, Facilitates nucleophilic substitution as a leaving group |

This table provides a generalized summary of the expected substituent effects.

Synthesis and Characterization of Derivatives and Analogs of 2 Nitro 4 1 Pyrrolyl Fluorobenzene

Systematic Functionalization of the Fluorobenzene (B45895) and Pyrrolyl Moieties

The functionalization of 2-nitro-4-(1-pyrrolyl)fluorobenzene can be approached by targeting the distinct reactive sites on both the fluorobenzene and pyrrole (B145914) rings. The presence of the electron-withdrawing nitro group and the fluorine atom on the benzene (B151609) ring, combined with the electron-rich nature of the pyrrole ring, dictates the regioselectivity of various chemical transformations.

The fluorobenzene ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing capacity of the ortho-nitro group. libretexts.orgnih.gov This allows for the displacement of the fluorine atom by a variety of nucleophiles. For instance, reactions with amines, alkoxides, and thiolates can introduce new functional groups at the 4-position of the benzene ring. The reaction proceeds through a Meisenheimer intermediate, which is stabilized by the nitro group. libretexts.org The choice of solvent and reaction conditions is crucial for optimizing the yield and preventing side reactions. smolecule.com

The pyrrole moiety, being an electron-rich heterocycle, is susceptible to electrophilic substitution reactions. However, direct electrophilic substitution on the pyrrole ring can be challenging due to the presence of the deactivating nitro group on the adjacent benzene ring. A more effective strategy often involves the use of metal-catalyzed cross-coupling reactions. smolecule.com Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, are powerful tools for introducing aryl, vinyl, and alkyl substituents at the C-2 and C-5 positions of the pyrrole ring. nih.gov These reactions generally exhibit good functional group tolerance, allowing for the modification of the pyrrole ring without affecting the nitro and fluoro groups on the benzene ring. smolecule.com

Furthermore, the nitro group itself can be a site for functionalization. Catalytic hydrogenation can reduce the nitro group to an amine, yielding 2-amino-4-(1-pyrrolyl)fluorobenzene. smolecule.com This amino-substituted derivative serves as a versatile intermediate for further modifications, such as diazotization followed by Sandmeyer or Schiemann reactions to introduce a wide range of substituents.

Synthesis of Isomers and Positional Analogs

The synthesis of isomers and positional analogs of this compound allows for a systematic investigation of structure-property relationships. By altering the substitution pattern on the benzene ring or the point of attachment of the pyrrole ring, the electronic and steric properties of the molecule can be finely tuned.

The synthesis of positional isomers of the nitro and fluoro groups on the benzene ring can be achieved by starting with appropriately substituted precursors. For example, using 1-fluoro-2,4-dinitrobenzene (B121222) or 1-fluoro-2,5-dinitrobenzene as starting materials in a nucleophilic aromatic substitution reaction with pyrrole would yield isomeric structures. The regioselectivity of the pyrrole attack is influenced by the electronic activation of the different positions on the dinitrofluorobenzene ring.

Another class of isomers involves changing the point of attachment of the pyrrole ring from N-1 to C-2 or C-3. The synthesis of C-arylpyrroles can be accomplished through various methods, including the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is condensed with an amine or ammonia, or through metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling between a boronic acid-substituted fluoronitrobenzene and a halogenated pyrrole can lead to the formation of C-C bond between the two rings.

The synthesis of monofluorinated pyrrole derivatives has been explored through the conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes, followed by elimination of nitrous acid. nih.gov This methodology could be adapted to synthesize analogs where the fluorinated substituent is on a side chain attached to the pyrrole ring rather than directly on the benzene ring.

The following table summarizes some potential isomers and positional analogs and the general synthetic strategies that could be employed for their preparation.

| Compound Name | Isomeric Feature | General Synthetic Strategy | Key Precursors |

| 1-(2-Fluoro-4-nitrophenyl)-1H-pyrrole | Positional isomer of fluoro and nitro groups | Nucleophilic aromatic substitution | 1,2-Difluoro-4-nitrobenzene and Pyrrole |

| 1-(3-Fluoro-4-nitrophenyl)-1H-pyrrole | Positional isomer of fluoro and nitro groups | Nucleophilic aromatic substitution | 1,2-Difluoro-4-nitrobenzene and Pyrrole |

| 2-(4-Fluoro-2-nitrophenyl)-1H-pyrrole | C-2 linked pyrrole | Suzuki or Stille cross-coupling | 4-Fluoro-2-nitrophenylboronic acid and 2-Halopyrrole |

| 3-(4-Fluoro-2-nitrophenyl)-1H-pyrrole | C-3 linked pyrrole | Suzuki or Stille cross-coupling | 4-Fluoro-2-nitrophenylboronic acid and 3-Halopyrrole |

Development of Oligomeric and Polymeric Structures Incorporating the Core Moiety

The this compound moiety can serve as a building block for the construction of novel oligomers and polymers with interesting electronic and optical properties. The ability to functionalize both the fluorobenzene and pyrrole rings provides multiple points for polymerization.

One approach to polymerization involves the creation of donor-acceptor (D-A) conjugated polymers. researchgate.net In this design, the electron-rich pyrrole unit can act as the donor, while the electron-deficient nitro-substituted fluorobenzene can act as the acceptor. Polymerization can be achieved through repetitive cross-coupling reactions, such as Suzuki or Stille polycondensation, by preparing bifunctional monomers. For example, a monomer bearing two boronic acid or two halogen functionalities on the pyrrole ring can be polymerized with a dihalogenated or diboronic acid functionalized nitroaromatic comonomer.

Another strategy involves the polymerization through the fluorine atom via nucleophilic aromatic substitution polymerization. A bifunctional nucleophile, such as a bis-phenol or a bis-amine, can be reacted with a monomer containing two this compound units to form poly(ether)s or poly(amine)s, respectively.

The synthesis of oligomers can be achieved through a stepwise approach, allowing for precise control over the length and composition of the final product. This can be particularly useful for studying the evolution of electronic properties from the monomer to the polymer. Theoretical studies on related pyrrole-based oligomers have shown that the electronic properties, such as the HOMO-LUMO gap, can be tuned by the number of repeating units and the nature of the substituents. nih.gov

The following table provides a conceptual overview of potential polymeric structures derived from the this compound core.

| Polymer Type | Polymerization Method | Monomer Design | Potential Properties |

| Donor-Acceptor Polymer | Suzuki Polycondensation | Dihalogenated pyrrole derivative and a diboronic acid functionalized nitroaromatic | Tunable optical and electronic properties, potential for use in organic electronics |

| Poly(ether) | Nucleophilic Aromatic Substitution Polymerization | Dihydroxy-functionalized aromatic compound and a di-fluoro functionalized monomer | High thermal stability, good dielectric properties |

| Polypyrrole Derivative | Oxidative Polymerization | Functionalized this compound monomer | Conducting polymer with potential for sensor applications |

Design Principles for Modulating Electronic and Structural Properties through Derivatization

The electronic and structural properties of this compound derivatives can be systematically modulated by applying key design principles based on the electronic effects of substituents and their steric influence.

Electronic Properties: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions on the molecule can significantly alter its electronic characteristics.

On the Fluorobenzene Ring: Attaching EDGs, such as alkoxy or amino groups, in place of the fluorine atom through SNAr will increase the electron density of the benzene ring, which can lead to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum. Conversely, introducing additional EWGs would further decrease the electron density and could lead to a blue-shift.

On the Pyrrole Ring: Functionalizing the pyrrole ring with EDGs will enhance its electron-donating character, strengthening the donor-acceptor nature of the molecule and potentially leading to more efficient intramolecular charge transfer (ICT). The introduction of EWGs on the pyrrole ring would have the opposite effect. researchgate.net The position of the substituent on the pyrrole ring is also critical; for instance, substitution at the C-2 position is expected to have a more pronounced effect on the electronic communication between the two rings compared to substitution at the C-3 position.

Structural Properties: Steric hindrance introduced by bulky substituents can have a profound impact on the conformation of the molecule, particularly the dihedral angle between the fluorobenzene and pyrrole rings.

A larger dihedral angle can disrupt the π-conjugation between the two rings, leading to a decrease in the effective conjugation length and a blue-shift in the absorption spectrum. This can be a useful tool for tuning the optical properties.

The introduction of bulky groups can also influence the solid-state packing of the molecules, which is a critical factor in determining the performance of organic electronic devices. By carefully designing the substituents, it is possible to control the intermolecular interactions and promote favorable packing motifs for charge transport.

Computational studies, such as Density Functional Theory (DFT), can be a powerful tool for predicting the effects of derivatization on the electronic and structural properties of these molecules, guiding the synthetic efforts towards materials with desired characteristics. researchgate.net

Exploration of 2 Nitro 4 1 Pyrrolyl Fluorobenzene in Advanced Materials and Chemical Technologies

Utilization as a Building Block in Organic Electronic and Optoelectronic Materials

The development of novel organic materials for electronic and optoelectronic devices is a rapidly advancing field. Pyrrole-containing compounds, in particular, are of significant interest due to their inherent electronic properties and the tunability of their molecular structure. thieme-connect.com The specific substitution pattern of 2-Nitro-4-(1-pyrrolyl)fluorobenzene suggests its potential utility in these applications.

Charge Transport Characteristics in Thin Films

The efficiency of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is critically dependent on the charge transport characteristics of the active materials. In thin films, efficient charge transport is often facilitated by strong intermolecular π-π interactions, which allow for the formation of band-like transport pathways. nih.gov The molecular structure of this compound, with its planar aromatic core, is conducive to such stacking.

The presence of both electron-donating (pyrrole) and electron-withdrawing (nitro, fluorine) substituents creates a significant dipole moment within the molecule. This "push-pull" electronic structure can influence the frontier molecular orbital (HOMO and LUMO) energy levels, which are crucial for charge injection and transport. For instance, diketopyrrolopyrrole (DPP) based materials, which also feature a pyrrole (B145914) core, can be designed as either p-type (hole-transporting) or n-type (electron-transporting) semiconductors. rsc.org The strong electron-withdrawing nature of the nitro group in this compound suggests that it could be a candidate for an n-type organic semiconductor.

The charge carrier mobility in thin films is highly dependent on the film's morphology and crystallinity. For example, studies on rubrene (B42821) thin films have shown that enhanced crystallinity leads to orders of magnitude improvement in charge transport due to stronger π-π interactions. nih.gov The processing conditions for thin films of this compound would therefore be a critical factor in optimizing its performance in electronic devices. While specific experimental data on the charge transport properties of this compound thin films are not yet prevalent, the characteristics of related materials provide a strong indication of its potential.

Table 1: Comparison of Charge Carrier Mobilities in Selected Organic Semiconductors

| Material | Mobility (cm²/V·s) | Type |

| Rubrene (single crystal) | up to 20 | p-type |

| Pentacene (thin film) | ~1 | p-type |

| Diketopyrrolopyrrole (DPP) derivatives | >5 | p-type or n-type |

| Dihydropyrroloindoledione-based copolymers | approaching 0.1 | p-type |

This table provides context for the range of charge carrier mobilities observed in different classes of organic semiconductors.

Luminescent Properties and Emitter Applications

The same electronic "push-pull" characteristics that influence charge transport also have a profound effect on the photophysical properties of a molecule, making this compound a candidate for luminescent applications. The intramolecular charge transfer (ICT) character of the excited state in such molecules can lead to interesting emission properties, including large Stokes shifts and sensitivity to the local environment (solvatochromism).

Recent research has highlighted the potential of pyrrole derivatives in developing materials with aggregation-induced emission (AIE) or room-temperature phosphorescence (RTP). nih.gov In AIE-active molecules, emission is weak in solution but becomes strong in the aggregated state, a highly desirable property for applications such as organic light-emitting diodes (OLEDs). The introduction of an aromatic carbonyl to a tetraphenylpyrrole molecule, for instance, has been shown to induce RTP. nih.gov The nitro group in this compound, being a strong electron-withdrawing group, could similarly influence intersystem crossing and potentially lead to phosphorescent emission.

Furthermore, the introduction of nitro groups into pyrrolopyrrole scaffolds has been studied for its effect on modulating electronic properties and creating new dyes. acs.org The combination of the pyrrole and nitro functionalities within the this compound framework suggests its potential use as a building block for novel emitters in OLEDs or as a component in fluorescent sensors. For example, some luminescent porous aromatic frameworks have been developed for the selective detection of nitro compounds through fluorescence quenching. lnu.edu.cn

Ligand Design in Coordination Chemistry and Catalysis

The field of coordination chemistry explores the formation of complexes between a central metal atom and surrounding molecules or ions, known as ligands. The properties and reactivity of the resulting metal complex are highly dependent on the nature of the ligand. This compound possesses multiple potential coordination sites, making it an interesting candidate for ligand design.

Chelation Behavior with Transition Metals

The pyrrole nitrogen atom in this compound can act as a Lewis base, donating its lone pair of electrons to a metal center. oup.com Additionally, the oxygen atoms of the nitro group can also participate in coordination. This allows the molecule to potentially act as a bidentate ligand, binding to a metal center through both the pyrrole nitrogen and one of the nitro-group oxygens, forming a stable chelate ring.

The coordination chemistry of ligands containing either pyrrole or nitro functionalities is well-established. Pyrrolyl-bridged metallocene complexes have been synthesized, showcasing the diverse coordination modes of the pyrrole ring. rsc.org Similarly, nitro-containing ligands are known for their coordination versatility. acs.org The combination of these two functionalities in a single molecule offers intriguing possibilities for creating novel coordination environments around a metal center. The specific geometry and electronic properties of the resulting complex would be influenced by the nature of the metal ion and the steric and electronic effects of the substituents on the ligand.

Application in Homogeneous and Heterogeneous Catalysis

Transition metal complexes are widely used as catalysts in a vast array of chemical transformations. youtube.com The catalytic activity of a metal complex is intimately linked to the electronic and steric properties of its ligands. rsc.org By tuning the ligand environment, the reactivity of the metal center can be precisely controlled.

Complexes of this compound with various transition metals could find applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the complex is dissolved in the reaction medium, while in heterogeneous catalysis, the catalyst is in a different phase, often a solid. The development of heterogeneous catalysts is of particular interest due to the ease of separation and recycling of the catalyst. rsc.org

For instance, iron and cobalt catalysts have been developed for the cascade synthesis of pyrroles from nitroarenes. acs.orgrsc.org This demonstrates the compatibility of both the nitro and pyrrole functionalities with certain catalytic systems. A complex containing this compound as a ligand could potentially be employed in reactions such as hydrogenations, cross-coupling reactions, or oxidations. The electron-withdrawing nitro group could influence the electron density at the metal center, thereby modulating its catalytic activity.

Table 2: Examples of Transition Metal Catalysts in Organic Synthesis

| Catalyst | Reaction | Type |

| Fe or Co complexes | Synthesis of pyrroles from nitroarenes | Homogeneous/Heterogeneous |

| Palladium complexes | Cross-coupling reactions (e.g., Suzuki, Heck) | Homogeneous |

| Rhodium/Ruthenium complexes | Hydrogenation of alkenes and arenes | Homogeneous/Heterogeneous |

| Nickel complexes | Hydrogenation of various functional groups | Homogeneous/Heterogeneous |

This table illustrates the broad utility of transition metal catalysts in organic chemistry, highlighting reactions where ligands with functionalities similar to this compound might be employed.

Application in Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. oup.com These interactions are weaker than covalent bonds but can collectively lead to the formation of highly ordered and functional assemblies.

The structure of this compound makes it an excellent candidate for participation in supramolecular chemistry. The polarized aromatic ring can engage in π-π stacking interactions with other aromatic molecules. Furthermore, the C-H bonds of the pyrrole and benzene (B151609) rings can act as hydrogen bond donors, while the oxygen atoms of the nitro group and the fluorine atom can act as hydrogen bond acceptors.

Pyrrole-based π-conjugated molecules have been extensively studied for their ability to form supramolecular assemblies. oup.com A notable example is the use of calix smolecule.compyrroles as receptors for anions and neutral molecules in host-guest chemistry. acs.org These macrocyclic compounds, which contain four pyrrole rings, can form stable complexes with guests through hydrogen bonding and other non-covalent interactions. While this compound is not a macrocycle itself, it could act as a guest molecule, fitting into the cavity of a suitable host. Alternatively, it could be incorporated into larger, more complex host structures, with its functional groups directing the assembly process. The introduction of fluorine moieties into pyrrole-based anion receptors has been shown to influence the stability of the resulting supramolecular gels. nih.gov

The ability to form ordered structures through self-assembly is a key principle in the development of "smart" materials and molecular devices. The specific functional groups on this compound provide a toolkit for chemists to design and construct novel supramolecular architectures with tailored properties and functions.

Sensing Applications for Non-biological Analytes (e.g., Metal Ions, Organic Vapors)

The structural motifs present in this compound, namely the electron-deficient nitroaromatic system and the electron-rich pyrrole ring, suggest its potential utility in the development of chemosensors for various non-biological analytes. While specific studies on this compound are not extensively documented, the known sensing capabilities of related chemical structures provide a strong basis for its potential applications.

The detection of nitroaromatic compounds, which are often components of explosives, can be achieved using fluorescent chemosensors. rsc.orgnih.gov The mechanism of detection frequently involves fluorescence quenching of a sensor molecule upon interaction with the nitroaromatic analyte. rsc.org Given that this compound is itself a nitroaromatic compound, its primary utility in this context would likely be as a quencher in the development and calibration of new sensory materials rather than as the sensor itself.

In the realm of metal ion detection, polypyrrole-based electrochemical sensors have demonstrated sensitivity towards heavy metal ions such as Pb²⁺, Cu²⁺, Cd²⁺, and Zn²⁺ in aqueous solutions. researchgate.net The pyrrole moiety in this compound could be electropolymerized to form a conductive polymer film on an electrode surface. The interaction between the polymer and metal ions could then be transduced into a measurable electrical signal. Furthermore, nitrophenyl derivatives of pyrrole have been shown to exhibit color changes upon deprotonation in the presence of certain anions, a principle that could be adapted for colorimetric sensing. nih.gov

The detection of volatile organic compounds (VOCs) is another area where this compound could find application. Fluorescent sensors for nitroaromatic compounds have been developed based on the quenching of fluorescence of pyrene-based films upon exposure to vapors of these compounds. nih.gov The electron-withdrawing nature of the nitro and fluoro groups on the benzene ring of this compound makes it a potential analyte for such sensory systems.

The potential sensing applications are summarized in the table below:

| Analyte Category | Potential Sensing Mechanism | Role of this compound |

| Metal Ions | Electrochemical detection via electropolymerized pyrrole moiety; Colorimetric detection through interaction with the nitrophenyl-pyrrole structure. | Active sensor component |

| Organic Vapors (especially nitroaromatics) | Fluorescence quenching of a sensory material. | Analyte for sensor calibration and testing |

Role as a Versatile Intermediate in Complex Chemical Synthesis

The true strength of this compound lies in its capacity to serve as a versatile building block in organic synthesis. The presence of three distinct functional groups—the nitro group, the fluorine atom, and the pyrrole ring—on a stable aromatic platform allows for a wide array of chemical transformations, making it a valuable precursor for more complex molecules, including pharmaceuticals and materials for electronics. numberanalytics.comsmolecule.com

The nitro group is a particularly useful functional handle. It can be readily reduced to an amino group, which can then participate in a variety of subsequent reactions such as diazotization, acylation, and alkylation. This opens up pathways to a diverse range of substituted aniline (B41778) derivatives.